

(E)-But-2-enal-d3 certificate of analysis

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Compound of Interest

Compound Name: (E)-But-2-enal-d3

Cat. No.: B15143505

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An In-depth Technical Guide to **(E)-But-2-enal-d3**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-But-2-enal-d3, also known as deuterated crotonaldehyde, is the isotopically labeled version of (E)-But-2-enal. Stable isotope-labeled compounds, such as **(E)-But-2-enal-d3**, are indispensable tools in pharmaceutical research and drug development. They serve as internal standards for quantitative analysis in complex biological matrices, enabling precise tracking and measurement in pharmacokinetic and metabolic studies.^[1] The substitution of hydrogen with deuterium can also influence metabolic pathways, offering a strategy to improve a drug's pharmacokinetic profile.^[1] This document provides a comprehensive overview of the technical specifications, analytical methodologies, and relevant biochemical context for **(E)-But-2-enal-d3**.

Compound Identification and Properties

The fundamental characteristics of **(E)-But-2-enal-d3** are summarized below. Data for the non-deuterated parent compound, (E)-But-2-enal, are included for reference where specific data for the deuterated analog is not available.

Identifier	Value	Reference
IUPAC Name	(E)-4,4,4-trideuteriobut-2-enal	[2]
Synonyms	Crotonaldehyde-d3	[1]
CAS Number	Not specified; Parent: 123-73-9	[3]
Molecular Formula	C ₄ H ₃ D ₃ O	[2]
Molecular Weight	73.11 g/mol	[2]
Parent Compound M.W.	70.09 g/mol	[3][4][5]

Physical & Chemical Properties	Value	Reference
Appearance	Colorless to pale yellow liquid	[6][7]
Odor	Pungent, suffocating odor	[4][7]
Boiling Point	~104 °C (for parent compound)	[4]
Melting Point	~-76 °C (for parent compound)	[4]
Density	~0.846 g/mL at 25 °C (for parent compound)	[4]
Solubility	Soluble in water, miscible with organic solvents	[4]
Storage Temperature	2-8°C	

Analytical Specifications

The following table outlines typical quality control specifications for a batch of **(E)-But-2-enal-d3**.

Test	Method	Specification
Purity	Gas Chromatography (GC)	≥98%
Isotopic Enrichment	Mass Spectrometry (MS)	≥98 atom % D
Identity Confirmation	¹ H NMR, ¹³ C NMR	Conforms to structure
Water Content	Karl Fischer Titration	≤0.2%
Residual Solvents	Headspace GC-MS	As per ICH Q3C

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative and may require optimization based on specific instrumentation and laboratory conditions.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like crotonaldehyde.^[6]

Objective: To separate and quantify **(E)-But-2-enal-d3** from volatile impurities.

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 200°C at a rate of 10°C/min.

- Hold: Hold at 200°C for 5 minutes.
- Sample Preparation: Prepare a solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.[8]
- Injection Volume: 1 µL, split ratio 50:1.
- Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total area of all peaks in the chromatogram.

Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the identity of the compound and determine its isotopic enrichment. [9][10] The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the differentiation between the deuterated compound and its non-deuterated analog.

Objective: To determine the percentage of deuterium incorporation in the molecule.

- Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions: As described in Protocol 3.1.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-150.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis: The mass spectrum of the analyte peak is analyzed. The molecular ion (M+) for **(E)-But-2-enal-d3** is expected at m/z 73, while the parent compound appears at m/z 70. [2][3] Isotopic enrichment is calculated by comparing the ion intensities of the deuterated species to any residual non-deuterated species.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For **(E)-But-2-enal-d₃**, it confirms the position of the deuterium labels and the overall integrity of the carbon skeleton.

Objective: To verify the chemical structure and confirm the location of deuterium atoms.

- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[\[11\]](#)
- ¹H NMR: The proton spectrum will show signals for the remaining protons. The signal corresponding to the methyl group in the non-deuterated compound will be absent or significantly reduced, confirming deuteration at this position.
- ¹³C NMR: The broadband-decoupled spectrum will show signals for all four carbon atoms. [\[11\]](#) The signal for the deuterated methyl carbon (C4) will appear as a multiplet due to C-D coupling and will have a lower intensity compared to the other carbons.

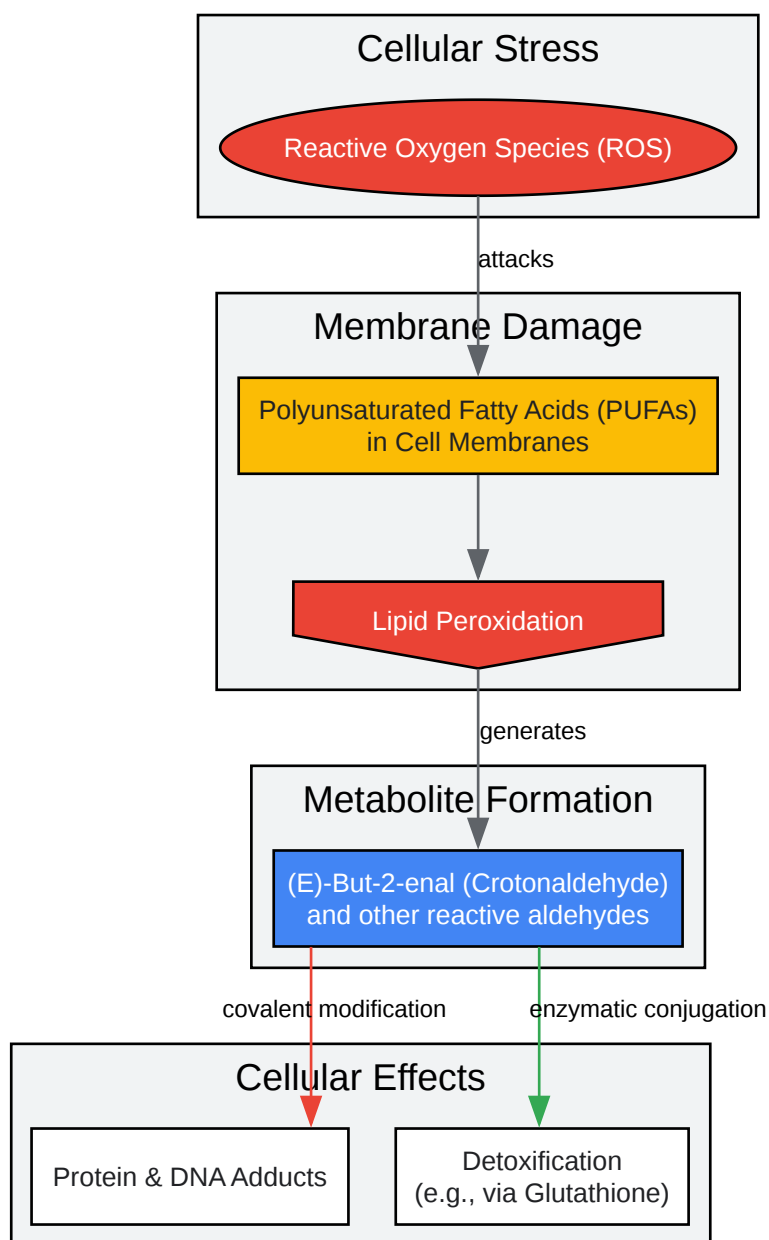
Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of key processes.



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Caption: Quality control workflow for **(E)-But-2-enal-d3** analysis.



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Caption: Metabolic context of reactive aldehyde formation.

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